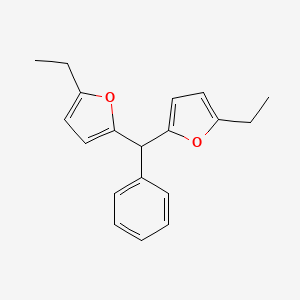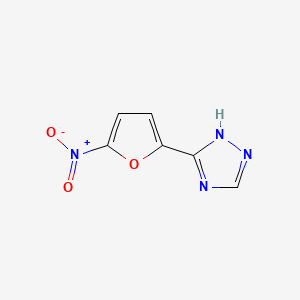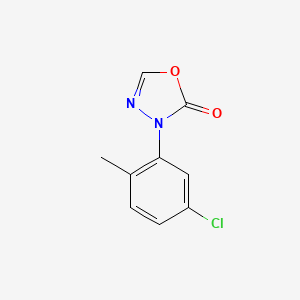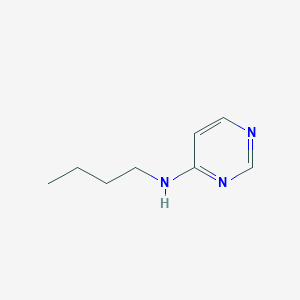
2,2'-(Phenylmethylene)bis(5-ethylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Phenylmethylene)bis(2-ethylfuran) is an organic compound that features a phenylmethylene group bridging two 2-ethylfuran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) typically involves the acid-catalyzed hydroxylalkylation/alkylation (HAA) of 2-ethylfuran and benzaldehyde. The reaction is carried out using commercial acidic resins, with Nafion resin demonstrating the highest activity due to its strong acidic properties .
Industrial Production Methods
In an industrial setting, the synthesis of 5,5’-(Phenylmethylene)bis(2-ethylfuran) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Phenylmethylene)bis(2-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, hydrogenated compounds, and other functionalized molecules .
Aplicaciones Científicas De Investigación
5,5’-(Phenylmethylene)bis(2-ethylfuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 5,5’-(Phenylmethylene)bis(2-ethylfuran) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylene group can participate in π-π interactions, while the furan rings can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-(Phenylmethylene)bis(2-methylfuran): Similar structure but with methyl groups instead of ethyl groups.
5,5’-(Phenylmethylene)bis(2-furylmethanol): Contains hydroxymethyl groups instead of ethyl groups.
Uniqueness
5,5’-(Phenylmethylene)bis(2-ethylfuran) is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from its methyl and hydroxymethyl counterparts .
Propiedades
Número CAS |
917571-12-1 |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-ethyl-5-[(5-ethylfuran-2-yl)-phenylmethyl]furan |
InChI |
InChI=1S/C19H20O2/c1-3-15-10-12-17(20-15)19(14-8-6-5-7-9-14)18-13-11-16(4-2)21-18/h5-13,19H,3-4H2,1-2H3 |
Clave InChI |
PHQRDIXRZOSDKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)C(C2=CC=CC=C2)C3=CC=C(O3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)








